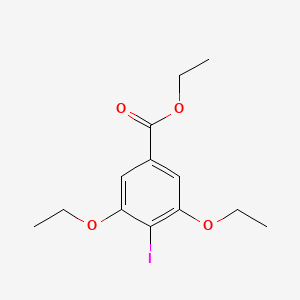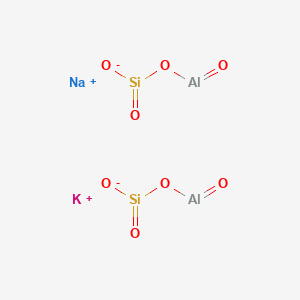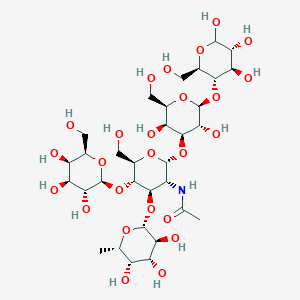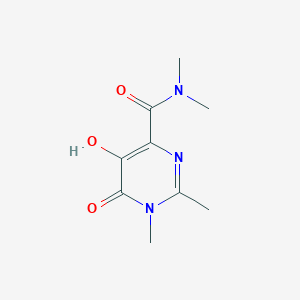![molecular formula C10H16Br6O B1518511 1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane]](/img/structure/B1518511.png)
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] is a brominated organic compound. It is characterized by its multiple bromine atoms, which make it highly reactive and useful in various chemical reactions. This compound is often used in organic synthesis and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-bis(bromomethyl)propane using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The bromination process is typically followed by purification steps such as distillation or recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Transition metal catalysts such as palladium or nickel.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Elimination Products: Alkenes formed by the removal of hydrogen and bromine atoms.
Addition Products: Compounds formed by the addition of nucleophiles to the brominated carbon atoms.
Scientific Research Applications
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] involves its reactivity with nucleophiles. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is exploited in various chemical reactions to modify the compound and create new derivatives.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-(bromomethyl)propane: A simpler compound with fewer bromine atoms.
2,2-Bis(bromomethyl)propane: A precursor used in the synthesis of the target compound.
1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]propane: A closely related compound with a similar structure.
Uniqueness
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] is unique due to its high degree of bromination, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring multiple reactive sites, such as in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C10H16Br6O |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
1,3-dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane |
InChI |
InChI=1S/C10H16Br6O/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h1-8H2 |
InChI Key |
CWXPQNWWCJJVSW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)

![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)

![disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B1518450.png)

![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)




